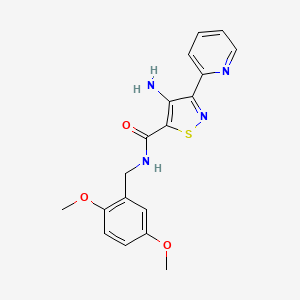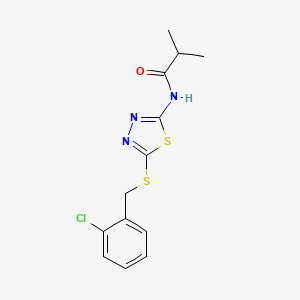
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring, along with the chlorophenyl and methylpropanamide groups, contributes to its unique chemical and biological characteristics.
准备方法
The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and thiourea.
Formation of Thiadiazole Ring: The reaction of 2-chlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide leads to the formation of the 1,3,4-thiadiazole ring.
Sulfur Introduction:
Final Amide Formation: The final step involves the reaction of the thiadiazole derivative with 2-methylpropanoyl chloride to form the desired compound.
化学反应分析
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE undergoes various chemical reactions:
科学研究应用
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE has several scientific research applications:
作用机制
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
DNA Interaction: It can bind to DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: The compound can modulate signaling pathways involved in inflammation and immune response.
相似化合物的比较
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE can be compared with other similar compounds:
N-(5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)-propanamide: This compound has a fluorobenzyl group instead of a chlorophenyl group, which may affect its biological activity.
N-(5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide: This compound has a similar structure but with a different substitution pattern on the benzyl group.
属性
分子式 |
C13H14ClN3OS2 |
|---|---|
分子量 |
327.9 g/mol |
IUPAC 名称 |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI 键 |
IMDYWDCNVXEABD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


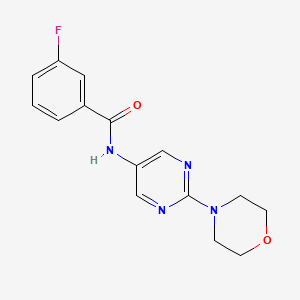
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one](/img/structure/B14963669.png)
![3-(4-Methylphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14963677.png)
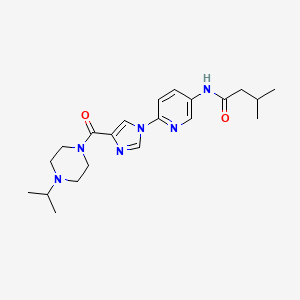
![N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963694.png)
![N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963703.png)
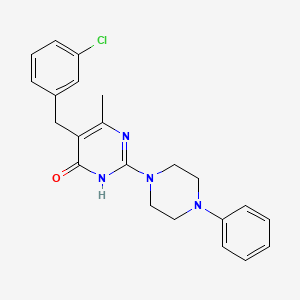
![2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B14963709.png)
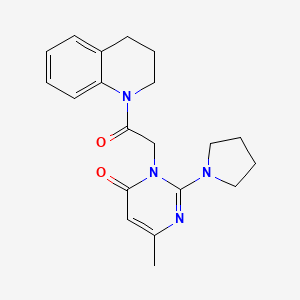
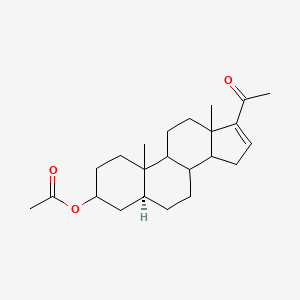
![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14963723.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963734.png)
